molecular formula C8H12O B13342057 Bicyclo[2.2.2]oct-5-en-2-ol CAS No. 55320-40-6

Bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13342057
CAS No.: 55320-40-6
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₂O. It is a bicyclic alcohol featuring a unique structure that includes a bicyclo[2.2.2]octane framework with an alcohol functional group at the second position and a double bond at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by reduction of the resulting adduct . Another method includes the radical reduction of esters to generate bicyclo[2.2.2]oct-5-en-2-yl radicals, which can rearrange to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through its hydroxyl and double bond functionalities. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or van der Waals interactions with target molecules. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Bicyclo[2.2.2]oct-5-en-2-ol can be compared with other bicyclic compounds such as:

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXYAVHJBNJUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940907
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6688-07-9, 19245-72-8, 55320-40-6
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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